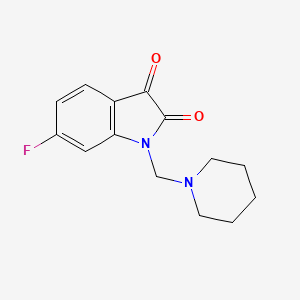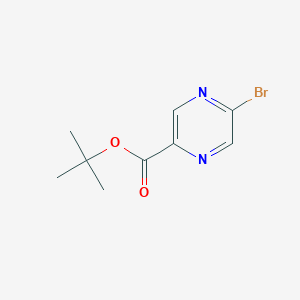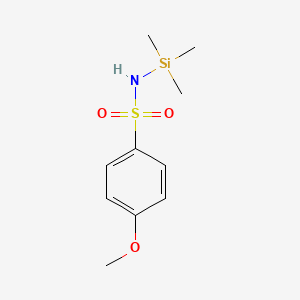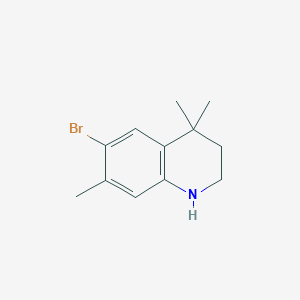![molecular formula C15H16N2O2 B11858172 (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol CAS No. 114095-06-6](/img/structure/B11858172.png)
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol is a chemical compound known for its unique structure and properties It belongs to the class of imidazoquinolines, which are heterocyclic compounds containing an imidazole ring fused to a quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzyl alcohol with ethyl acetoacetate, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Halogenation or nitration can introduce new substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)carboxylic acid, while reduction could produce (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methane.
科学研究应用
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or fluorescent marker.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which (7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(7-Ethyl-5-methoxyimidazo[1,2-a]quinoline): Lacks the methanol group, which may affect its reactivity and applications.
(5-Methoxyimidazo[1,2-a]quinoline): Similar core structure but different substituents, leading to distinct properties.
(2-Methylimidazo[1,2-a]quinoline): Another related compound with variations in the substituent groups.
Uniqueness
(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its methanol group, in particular, allows for further chemical modifications and derivatization, enhancing its versatility in research and industrial contexts.
属性
CAS 编号 |
114095-06-6 |
|---|---|
分子式 |
C15H16N2O2 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
(7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol |
InChI |
InChI=1S/C15H16N2O2/c1-3-10-4-5-13-12(6-10)14(19-2)7-15-16-11(9-18)8-17(13)15/h4-8,18H,3,9H2,1-2H3 |
InChI 键 |
SEBYFROBVVMVCW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)N3C=C(N=C3C=C2OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)



![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)

